4-Hydroxy-6,6-dimethylpiperidin-2-one
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Overview
Description
4-Hydroxy-6,6-dimethylpiperidin-2-one is an organic compound belonging to the piperidine family. This compound is characterized by a six-membered ring containing nitrogen and oxygen atoms, with a hydroxyl group and two methyl groups attached to the ring. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6,6-dimethylpiperidin-2-one typically involves the reduction of 4-oxo-2,2,6,6-tetramethylpiperidine. This reduction can be achieved through catalytic hydrogenation in water, followed by reaction with formaldehyde or paraformaldehyde in the presence of formic acid . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The crude product is typically purified through distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6,6-dimethylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with varying degrees of saturation.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is commonly employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted piperidines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-6,6-dimethylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,6-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and inhibiting oxidative stress . The compound may also modulate various signaling pathways, such as the SIRT6-HIF-1α pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl (Tempol): A related compound with similar antioxidant properties.
Piperidine: A simpler structure with a six-membered ring containing nitrogen, used in various pharmaceuticals.
N-Hydroxy-2,6-diarylpiperidin-4-one thiosemicarbazone: Known for its antimicrobial activity.
Uniqueness
4-Hydroxy-6,6-dimethylpiperidin-2-one is unique due to its specific structural features, including the hydroxyl group and two methyl groups, which confer distinct chemical and biological properties
Biological Activity
4-Hydroxy-6,6-dimethylpiperidin-2-one (HDMP) is a heterocyclic organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of HDMP, focusing on its mechanisms of action, therapeutic properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃NO₂, with a molecular weight of approximately 143.19 g/mol. Its structure features a piperidine ring with two methyl groups at the 6-position and a hydroxyl group at the 4-position, contributing to its unique reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₇H₁₃NO₂ |
Molecular Weight | 143.19 g/mol |
Functional Groups | Hydroxyl (-OH), Ketone |
Structural Features | Piperidine ring |
The biological activity of HDMP is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the hydroxyl and keto groups allows for hydrogen bonding and other interactions that can influence enzyme activity and receptor binding affinity.
Key Mechanisms:
- Enzyme Inhibition : HDMP has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases.
- Receptor Modulation : Interaction with neurotransmitter receptors may provide insights into its use in neurological disorders.
Therapeutic Applications
Research indicates that HDMP exhibits a range of therapeutic properties:
- Anticancer Activity : In vitro studies have demonstrated that HDMP can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival.
- Neuroprotective Effects : Preliminary studies suggest that HDMP may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases.
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various pathogens, suggesting its utility in developing new antibiotics.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluated the cytotoxic effects of HDMP on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency against specific cancer types. The mechanism was linked to the induction of apoptosis through caspase activation. -
Neuroprotection :
In an experimental model of oxidative stress-induced neuronal injury, HDMP showed protective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses. This suggests its potential as a therapeutic agent for neurodegenerative disorders like Alzheimer's disease. -
Antimicrobial Activity :
A series of tests demonstrated that HDMP exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound's mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of HDMP, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Piperidine-2,4-dione | Lacks methyl groups at the 6-position | Different reactivity due to absence of methyl groups |
2,6-Dimethylpiperidine | Methyl groups at 2- and 6-positions | Lacks keto groups; different applications |
4-Hydroxycoumarin | Contains a coumarin structure | Different functional properties; primarily aromatic |
The unique substitution pattern of HDMP imparts distinct chemical properties that enhance its biological activity compared to these similar compounds.
Properties
IUPAC Name |
4-hydroxy-6,6-dimethylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-5(9)3-6(10)8-7/h5,9H,3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJCIJXXPSMWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(=O)N1)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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